molecular formula C19H15Cl2NO2 B1420644 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-39-7

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420644
CAS No.: 1160263-39-7
M. Wt: 360.2 g/mol
InChI Key: LFBCVTUBVCYGOP-UHFFFAOYSA-N
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Scientific Research Applications

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications, particularly in the fields of chemistry and biology:

Preparation Methods

The synthesis of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride involves several steps. One common synthetic route includes the chlorination of 2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, followed by the conversion of the carboxylic acid group to a carbonyl chloride group . The reaction conditions typically involve the use of thionyl chloride (SOCl2) as a reagent under reflux conditions to facilitate the formation of the carbonyl chloride group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules . This reactivity makes it useful for labeling and modifying proteins in proteomics research .

Comparison with Similar Compounds

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

6-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(21)23)15-9-13(20)5-8-17(15)22-18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBCVTUBVCYGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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